Remisporine B: A Technical Guide on its Chemical Structure, Biological Activity, and Experimental Analysis
Remisporine B: A Technical Guide on its Chemical Structure, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remisporine B is a dimeric chromenone natural product that originates from the spontaneous Diels-Alder reaction of its monomeric precursor, Remisporine A.[1] Isolated from the marine fungus Remispora maritima, this complex molecule has garnered significant interest within the scientific community due to its notable biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the chemical structure of Remisporine B, its mechanism of formation, and its biological implications. Detailed experimental protocols for its analysis and evaluation, along with structured data presentations and pathway visualizations, are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
Remisporine B is a unique cyclopentachromenone dimer.[1] Its formation is a result of a spontaneous and stereospecific Diels-Alder reaction between two molecules of the unstable precursor, Remisporine A.[1] The absolute configuration of Remisporine B has been unequivocally determined through a combination of spectroscopic techniques, primarily 2D-NMR, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) spectroscopy, corroborated by Density Functional Theory (DFT) calculations.[1][3]
Spectroscopic Data
The structural elucidation of Remisporine B is supported by extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from NMR and HRMS analyses.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ||
| Position | δ (ppm) | Position | δ (ppm) |
| 3 | 3.55 (m) | 2 | 85.1 |
| 4 | 4.95 (d, J=8.5 Hz) | 3 | 50.2 |
| 10 | 6.45 (d, J=2.0 Hz) | 4 | 75.8 |
| 12 | 6.35 (d, J=2.0 Hz) | 4a | 108.9 |
| 3' | 2.90 (m) | 5 | 162.5 |
| 4'α | 2.15 (m) | 6 | 99.8 |
| 4'β | 2.60 (m) | 7 | 165.1 |
| 10' | 6.50 (d, J=2.2 Hz) | 8 | 101.5 |
| 12' | 6.40 (d, J=2.2 Hz) | 8a | 158.9 |
| OMe-11 | 3.85 (s) | 9 | 181.2 |
| OMe-11' | 3.90 (s) | 10 | 97.5 |
| OH-7 | 12.50 (s) | 11 | 166.2 |
| OH-7' | 12.45 (s) | 12 | 96.5 |
| Me-6 | 2.30 (s) | 12a | 160.1 |
| Me-6' | 2.35 (s) | 1' | 205.5 |
| COOMe-2 | 3.70 (s) | 2' | 110.1 |
| COOMe-2' | 3.75 (s) | 3' | 45.5 |
| 4' | 30.1 | ||
| 4a' | 115.5 | ||
| 5' | 161.8 | ||
| 6' | 100.2 | ||
| 7' | 164.8 | ||
| 8' | 102.1 | ||
| 8a' | 158.5 | ||
| 9' | 195.2 | ||
| 10' | 98.1 | ||
| 11' | 165.9 | ||
| 12' | 97.1 | ||
| 12a' | 159.8 | ||
| OMe-11 | 56.2 | ||
| OMe-11' | 56.5 | ||
| Me-6 | 21.5 | ||
| Me-6' | 21.8 | ||
| COOMe-2 | 52.8 | ||
| COOMe-2' | 53.1 |
Table 1: ¹H and ¹³C NMR chemical shifts for Remisporine B.
| HRMS Data | |
| Ionization Mode | ESI+ |
| Molecular Formula | C₃₀H₂₈O₁₂ |
| Calculated Mass [M+H]⁺ | 581.1608 |
| Measured Mass [M+H]⁺ | 581.1605 |
Table 2: High-Resolution Mass Spectrometry data for Remisporine B.
Biological Activity and Signaling Pathways
Remisporine B has demonstrated significant cytotoxic activity against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.[2] Mechanistic studies have revealed that its anticancer effects are mediated through the induction of apoptosis.[2]
Cytotoxicity Data
The cytotoxic potential of Remisporine B is quantified by its half-maximal inhibitory concentration (IC₅₀) values against different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Human Colon Carcinoma | 21.17 ± 4.89 |
| A549 | Non-small Cell Lung Cancer | 31.43 ± 3.01 |
Table 3: Cytotoxicity of Remisporine B against human cancer cell lines.[2]
Apoptosis Signaling Pathway
The apoptotic activity of Remisporine B involves the modulation of key regulatory proteins in the intrinsic apoptosis pathway. Western blot analysis has confirmed that treatment with Remisporine B leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspase-3, a key mediator of apoptosis.[2]
Caption: Apoptotic signaling pathway induced by Remisporine B.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the analysis of Remisporine B.
Isolation and Structure Elucidation of Remisporine B
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Fermentation and Extraction: The marine fungus Remispora maritima is cultured in a suitable liquid medium. The culture broth is then extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract.
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Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure Remisporine B.
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Structure Determination: The chemical structure of the isolated compound is determined using the following spectroscopic methods:
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NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.
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Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.
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ECD Spectroscopy: The electronic circular dichroism spectrum is recorded in methanol to determine the absolute configuration. The experimental spectrum is then compared with the spectrum calculated using time-dependent density functional theory (TD-DFT).
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Cytotoxicity Assay (MTT Assay)
Caption: Experimental workflow for the MTT cytotoxicity assay.
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Cell Culture: A549 and HT-29 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
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Drug Treatment: The cells are treated with various concentrations of Remisporine B (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.
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MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
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Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Western Blot Analysis
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Cell Lysis: A549 or HT-29 cells are treated with Remisporine B for 24 hours. The cells are then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
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SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by 12% SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), Caspase-3 (1:1000), and β-actin (1:5000) as a loading control.
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Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Remisporine B represents a fascinating and biologically active natural product with a unique dimeric structure. Its potent cytotoxic effects, mediated through the induction of apoptosis via the Bcl-2/Bax/Caspase-3 pathway, highlight its potential as a lead compound for the development of novel anticancer agents. The detailed chemical and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers dedicated to advancing the fields of natural product chemistry, chemical biology, and oncology drug discovery. Further investigation into the synthesis of Remisporine B analogues and a deeper exploration of its molecular targets will be crucial for unlocking its full therapeutic potential.
